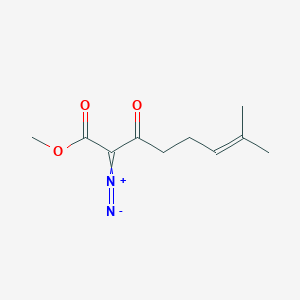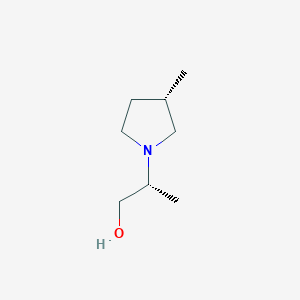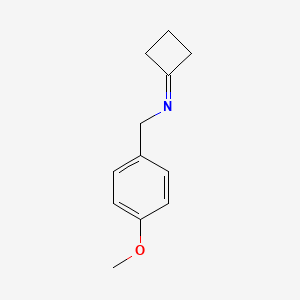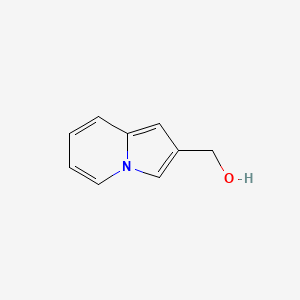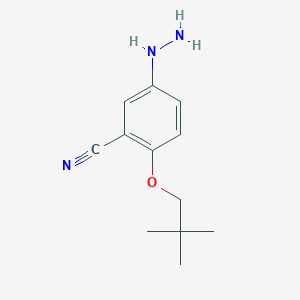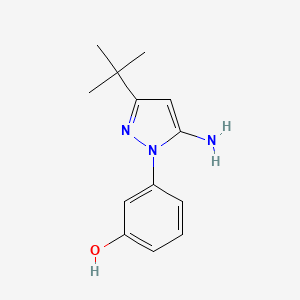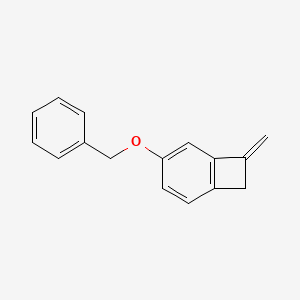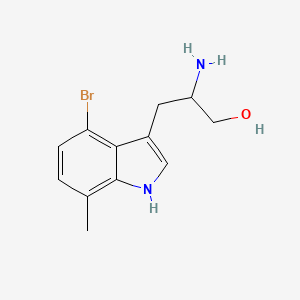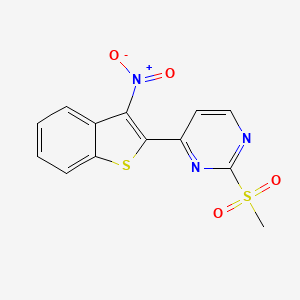
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group and a nitrobenzo[b]thiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-nitrobenzo[b]thiophene intermediate, which can be synthesized from 3-nitrobenzo[b]thiophene-2-carbaldehyde through a series of reactions including Wittig reaction and reductive cyclization
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as solution-shearing and thin film formation may also be employed to enhance the material properties for specific applications .
化学反応の分析
Types of Reactions
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like triethyl phosphite for reductive cyclization, and oxidizing agents for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings.
科学的研究の応用
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of organic semiconductors and thin film transistors
作用機序
The mechanism of action of 2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene derivatives: These compounds share a similar thiophene core structure and are used in organic electronics.
Dithieno[3,2-b2′,3′-d]thiophene: Another heterocyclic compound with applications in organic electronics and material science.
Uniqueness
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both a nitrobenzo[b]thiophene moiety and a pyrimidine ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H9N3O4S2 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
2-methylsulfonyl-4-(3-nitro-1-benzothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C13H9N3O4S2/c1-22(19,20)13-14-7-6-9(15-13)12-11(16(17)18)8-4-2-3-5-10(8)21-12/h2-7H,1H3 |
InChIキー |
DDXNJZLKJKKAKZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=C(C3=CC=CC=C3S2)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1H-Pyrimido[4,5-b]indole, 4-chloro-6-methoxy-](/img/structure/B8633905.png)
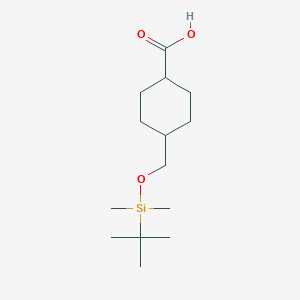
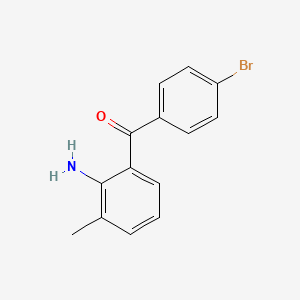
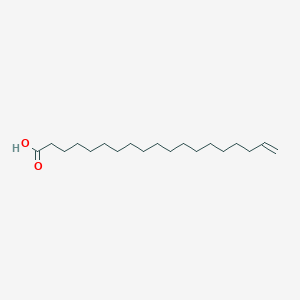
methyl}pyridine](/img/structure/B8633934.png)
![2-[2-(Cyanomethyl)-4,5-dimethylphenyl]acetonitrile](/img/structure/B8633943.png)
